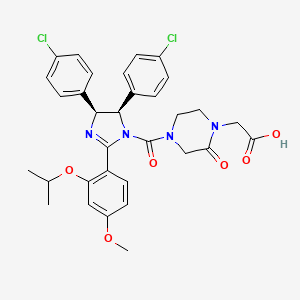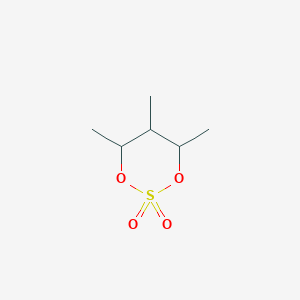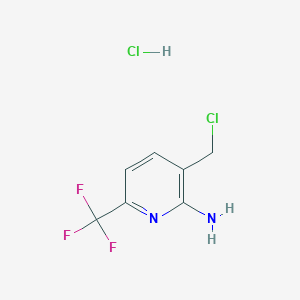
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 3-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Chloromethylation: Introduction of the chloromethyl group at the 3-position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amide.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation with potassium permanganate can produce a nitro derivative.
Scientific Research Applications
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the chloromethyl group can facilitate covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the hydrochloride salt form.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but different substitution pattern.
Uniqueness
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of the chloromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1026039-38-2 |
|---|---|
Molecular Formula |
C7H7Cl2F3N2 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-3-4-1-2-5(7(9,10)11)13-6(4)12;/h1-2H,3H2,(H2,12,13);1H |
InChI Key |
KDTRIKBMBZTLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



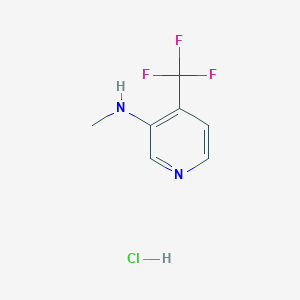

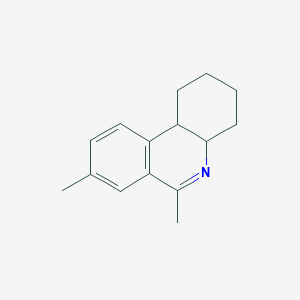
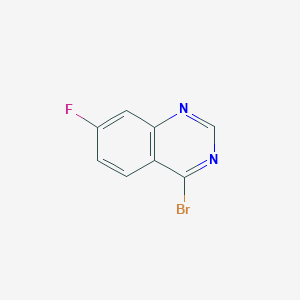
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


